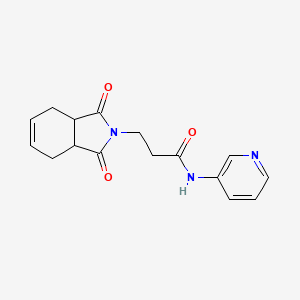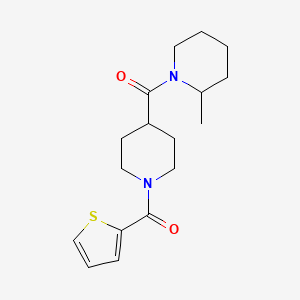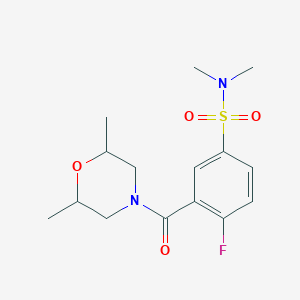![molecular formula C18H26N2O4S B4445805 [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B4445805.png)
[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone
Overview
Description
[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a combination of azepane, sulfonyl, methoxy, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of azepane, followed by the introduction of the methoxyphenyl group and finally the attachment of the pyrrolidinylmethanone moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. Advanced techniques such as automated synthesis and real-time monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular pathways, and the effects of structural modifications on biological activity.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate cellular pathways, leading to desired biological effects. The compound may act on enzymes, receptors, or other proteins, altering their activity and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azepan-1-ylsulfonyl)benzoic acid
- 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid
Uniqueness
What sets [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-16-9-8-15(18(21)19-10-6-7-11-19)14-17(16)25(22,23)20-12-4-2-3-5-13-20/h8-9,14H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTFTJXWZUHQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4445730.png)
![Dimethyl[(4-propoxyphenyl)sulfonyl]amine](/img/structure/B4445741.png)
![N-allyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445744.png)


![3-imidazol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B4445769.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride](/img/structure/B4445772.png)
![N-(2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445776.png)
![6-(4-morpholinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445783.png)

![6-amino-2-mercapto-1-[2-(methylthio)phenyl]-4(1H)-pyrimidinone](/img/structure/B4445802.png)
![Ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B4445811.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-pyridin-2-ylpyrimidine-5-carboxamide](/img/structure/B4445823.png)
